molecular formula C15H14O2S B3484023 methyl phenyl(phenylthio)acetate

methyl phenyl(phenylthio)acetate

Cat. No. B3484023
M. Wt: 258.3 g/mol
InChI Key: OYDWOXZWBYAYBR-UHFFFAOYSA-N
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Description

Methyl phenyl(phenylthio)acetate is a chemical compound with the linear formula C6H5SCH2COOCH3 . It is a purum with an assay of ≥97.0% (GC) .


Molecular Structure Analysis

The molecular structure of methyl phenyl(phenylthio)acetate is represented by the linear formula C6H5SCH2COOCH3 . This indicates that the compound consists of a phenylthio group (C6H5S-) and a methyl acetate group (CH2COOCH3).


Chemical Reactions Analysis

One of the chemical reactions involving methyl phenyl(phenylthio)acetate is electrochemical fluorination . This process was performed under potentiostatic anodic oxidation using an undivided cell in acetonitrile containing tetrabutylammonium fluoride (TBAF) and triflic acid .


Physical And Chemical Properties Analysis

Methyl phenyl(phenylthio)acetate has a molecular weight of 182.24 . It has a refractive index (n20/D) of 1.559 and a boiling point of 78-80 °C/0.1 mmHg . The specific gravity (20/20) is between 1.1710 to 1.1750 .

Safety and Hazards

While specific safety and hazard information for methyl phenyl(phenylthio)acetate is not available, similar compounds like methyl phenylacetate are considered combustible liquids and can cause serious eye irritation . They may also cause drowsiness or dizziness .

Future Directions

The future directions of research involving methyl phenyl(phenylthio)acetate could include further exploration of its electrochemical fluorination . This could potentially lead to the development of new synthesis methods and applications for this compound.

properties

IUPAC Name

methyl 2-phenyl-2-phenylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-15(16)14(12-8-4-2-5-9-12)18-13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWOXZWBYAYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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